molecular formula C10H10ClFO2 B1391610 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid CAS No. 920501-64-0

2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid

Cat. No. B1391610
M. Wt: 216.63 g/mol
InChI Key: YGKGQRMGKUXHTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid (CFMPA) is a carboxylic acid with a unique structure and a wide range of applications in scientific research. It is a colorless solid with a melting point of 74-76°C and a boiling point of 172-174°C. It is soluble in water, ethanol, and other organic solvents. CFMPA is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. In addition, CFMPA has been studied for its potential therapeutic applications in medicine.

Scientific Research Applications

Beta-Glycosidation of Sterically Hindered Alcohols

  • Application : This compound serves as a steering group in the Schmidt glycosidation reaction, facilitating the glycosidation of sterically hindered alcohols under mild acidic conditions. This process yields glycoside products with high yield and beta-selectivity, without forming orthoester side products. The ester is easily cleaved under mild basic conditions (Szpilman & Carreira, 2009).

Synthesis of Biologically Active Anticancer Drugs

  • Application : 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is an important intermediate in synthesizing biologically active anticancer drugs. An optimized synthesis method for this compound has been developed, proving crucial in the production of these medications (Jianqing Zhang et al., 2019).

Chiral Separations in Pharmaceutical Chemistry

  • Application : The compound plays a role in the chiral supercritical fluid chromatography (SFC) of racemic acids. It aids in the resolution of racemic 2,2-dimethyl-3-aryl-propanoic acids by SFC without using acidic additives. This process is vital for pharmaceutical chemistry, particularly in separating chiral compounds (Wu et al., 2016).

Novel Synthesis of Related Compounds

  • Application : This compound has been used in the novel synthesis of various related compounds, which are integral to the preparation of pesticides and other important chemical entities. The synthesis techniques developed provide new pathways for creating valuable derivatives (Xiao-hua Du et al., 2005).

Synthesis of Calcium Antagonist Intermediates

  • Application : This chemical is crucial in synthesizing intermediates for calcium antagonists like mibefradil. These intermediates are key components in drugs that affect calcium channels, which have various therapeutic applications (Yvo Crameri et al., 1997).

Anticancer Activity

  • Application : Research has focused on synthesizing and evaluating the anticancer activity of derivatives of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid. These studies contribute to the development of new anticancer drugs (Liu Ying-xiang, 2007).

Pharmaceutical Compound Development

  • Application : This compound has been used in the photo-degradation study of pharmaceutical compounds. Understanding its behavior under photo-degradation provides valuable insights for the stability and efficacy of drugs (Lianming Wu et al., 2007).

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-4-3-6(12)5-8(7)11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKGQRMGKUXHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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